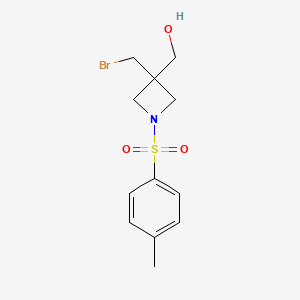

(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol

Description

Properties

IUPAC Name |

[3-(bromomethyl)-1-(4-methylphenyl)sulfonylazetidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3S/c1-10-2-4-11(5-3-10)18(16,17)14-7-12(6-13,8-14)9-15/h2-5,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQMWQUXNMGDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718469 | |

| Record name | [3-(Bromomethyl)-1-(4-methylbenzene-1-sulfonyl)azetidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041026-55-4 | |

| Record name | [3-(Bromomethyl)-1-(4-methylbenzene-1-sulfonyl)azetidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(Bromomethyl)-1-tosylazetidin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol

An In-Depth Technical Guide to (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 1041026-55-4) is a functionally rich synthetic intermediate that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, centered on a strained four-membered azetidine ring, provides a rigid scaffold that is increasingly sought after in modern drug design. The molecule is strategically equipped with three distinct functional groups: a primary bromomethyl group, a primary hydroxymethyl group, and a tosyl-protected nitrogen. This trifecta of reactivity makes it a versatile precursor for constructing complex molecular frameworks, particularly spirocyclic systems designed to explore novel chemical space.[2]

This guide offers a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its synthetic pathway, its reactivity profile, and its strategic importance as an intermediate for advanced chemical entities like 2,6-diazaspiro[3.3]heptanes, which serve as important piperazine surrogates.[2]

Section 1: Core Physicochemical and Structural Properties

The utility of a synthetic building block is fundamentally dictated by its physical and chemical properties. These characteristics influence its storage, handling, reactivity, and compatibility with various reaction conditions.

Quantitative Physicochemical Data

The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1041026-55-4 | [3] |

| Molecular Formula | C₁₂H₁₆BrNO₃S | [3][4] |

| Molecular Weight | 334.23 g/mol | [3][4] |

| Physical Form | White solid | [3] |

| Melting Point | 85-88 °C | [3] |

| Boiling Point | 462.7 ± 51.0 °C (Predicted) | [3] |

| Density | 1.541 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 14.82 ± 0.10 (Predicted, for the alcohol group) | [3] |

| Storage Temperature | 2-8°C | [3] |

Structural Analysis

The compound's structure is the source of its synthetic versatility. The central quaternary carbon atom is part of the strained azetidine ring, which imparts specific conformational rigidity.

Caption: Structure of this compound.

X-ray crystallography data reveals a triclinic crystal system.[2] The internal bond angles of the azetidine ring deviate significantly from the ideal sp³ hybridization, a characteristic of strained four-membered rings. For instance, the C10—N1—C8 and C10—C9—C8 angles are reported as 91.8(2)° and 87.2(3)°, respectively.[2] The crystal packing is stabilized by intermolecular O—H···O hydrogen bonds, which is a critical consideration for its solid-state properties and solubility.[2]

Section 2: Synthesis and Purification

A reliable and scalable synthesis is paramount for any building block. The most authoritative reported synthesis involves the acid-mediated ring-opening of a spirocyclic oxetane precursor.[2]

Synthetic Rationale

The choice of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane as the starting material is strategic. This precursor already contains the core azetidine ring with the required tosyl protection. The oxetane ring is susceptible to electrophilic attack and ring-opening under acidic conditions. Using hydrobromic acid serves a dual purpose: it provides the proton source to activate the oxetane oxygen and the bromide nucleophile to open the ring, thereby installing the bromomethyl and hydroxymethyl functionalities at the C3 position in a single, efficient step.

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol

The following protocol is adapted from the published experimental procedure by Wuitschik et al. and further reported in crystallographic studies.[2]

Materials and Equipment:

-

6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane

-

Hydrobromic acid (HBr), ~33% in acetic acid (AcOH)

-

Diethyl ether (Et₂O), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: Suspend 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (1.0 eq, e.g., 31.5 mmol, 7.99 g) in anhydrous diethyl ether (e.g., 300 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: In a separate addition funnel, prepare a solution of hydrobromic acid (~33% in AcOH, 1.12 eq, e.g., 35.25 mmol, 6 mL) in diethyl ether (e.g., 55 mL). Add this HBr solution dropwise to the stirring suspension over a period of 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (~25 °C). Stir for an additional 45 minutes.

-

Workup: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of NaHCO₃ (e.g., 300 mL) to quench the acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous phase with an additional portion of diethyl ether (e.g., 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to afford the crude product.

-

Purification: The resulting product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography.

Section 3: Chemical Reactivity and Handling

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a powerful tool for building molecular diversity.

Caption: Key reactivity pathways of the title compound.

Reactivity Profile

-

Bromomethyl Group (-CH₂Br): As a primary alkyl bromide, this group is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles, such as azides, amines, thiols, and cyanides, to introduce new functional groups. This is often the first site of modification in a synthetic sequence.

-

Hydroxymethyl Group (-CH₂OH): The primary alcohol can act as a nucleophile or be transformed into other functionalities. It can be acylated to form esters, alkylated to form ethers, or oxidized to an aldehyde or carboxylic acid, providing further handles for molecular elaboration.

-

Tosyl Group (-Ts): The tosyl group serves as a robust protecting group for the azetidine nitrogen. Its electron-withdrawing nature deactivates the nitrogen, preventing it from interfering in reactions. While stable to many conditions, it can be removed if the free secondary amine is desired later in the synthesis.

Safe Handling and Storage

The compound must be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: It is classified as toxic if swallowed (H301) and causes serious eye irritation (H319).[3] It may also cause skin irritation (H315).

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, as recommended by suppliers.[3]

Section 4: Applications in Drug Discovery and Development

The primary application of this compound is as an intermediate for creating more complex, three-dimensional molecules for drug discovery programs.[1][5]

Its most significant role is in the synthesis of 2,6-diazaspiro[3.3]heptanes. These spirocyclic diamines are considered conformationally restricted analogues and bioisosteres of piperazine.[2] The piperazine motif is ubiquitous in pharmaceuticals, but its conformational flexibility can be a liability. By replacing it with a rigid spirocyclic scaffold, medicinal chemists can:

-

Improve Potency and Selectivity: Locking the pharmacophoric elements in a specific orientation can enhance binding affinity to the target protein and reduce off-target effects.

-

Modulate Physicochemical Properties: The spirocyclic core can alter properties like solubility, lipophilicity (logP), and metabolic stability, which are critical for optimizing the pharmacokinetic profile of a drug candidate.[2]

The synthesis of these spirocycles typically involves an initial Sₙ2 reaction at the bromomethyl group with a nitrogen nucleophile, followed by subsequent chemical steps to form the second ring.

Conclusion

This compound is a high-value synthetic intermediate whose well-defined structure and orthogonal reactivity provide a reliable platform for innovation in medicinal chemistry. Its physicochemical properties are well-characterized, and its synthesis is robust and scalable. For drug development professionals, this compound represents a key entry point into the synthesis of conformationally constrained scaffolds, such as diazaspiro[3.3]heptanes, which are instrumental in the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

References

-

Supporting Information for [Article Title]. The Royal Society of Chemistry. [Link]

-

Safety Data Sheet. Thor Specialities (UK) LTD. [Link]

-

[3-(Bromomethyl)-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3-(BroMoMethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)Methanol | 1041026-55-4 [chemicalbook.com]

- 4. (3-(BroMoMethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 5. FCKeditor - Resources Browser [ohiotech.edu]

An In-depth Technical Guide to the Structural and Conformational Analysis of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol is a key synthetic intermediate whose unique structural and conformational properties are of significant interest in medicinal chemistry and drug design. The rigid, yet tunable, four-membered azetidine core, coupled with its specific functionalization, offers a valuable scaffold for the development of novel therapeutics. This guide provides a comprehensive analysis of the structural features and conformational dynamics of this molecule, integrating data from single-crystal X-ray diffraction with principles of conformational analysis and spectroscopic techniques. Detailed experimental protocols for structural elucidation via X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside a discussion of computational modeling as a predictive tool.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as "privileged scaffolds" in modern drug discovery.[1][2] Their growing importance stems from their ability to impart desirable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and three-dimensional complexity, which can lead to enhanced target affinity and selectivity.[3][4] The inherent ring strain of the azetidine core, while contributing to its unique chemical reactivity, also bestows a degree of conformational rigidity that is advantageous for pre-organizing substituents for optimal interaction with biological targets.[4][5]

The subject of this guide, this compound, is a strategically functionalized azetidine derivative. The tosyl group at the nitrogen atom serves as a common protecting group and can influence the ring's electronic properties and conformation. The geminal bromomethyl and hydroxymethyl substituents at the C3 position provide versatile handles for further synthetic elaboration, making this molecule a valuable building block for creating diverse chemical libraries.[6] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for rationally designing novel molecules with desired biological activities.

Structural Analysis: Insights from the Solid State

The most definitive method for elucidating the three-dimensional structure of a molecule is single-crystal X-ray diffraction. The crystal structure of this compound has been determined, providing a precise and detailed picture of its solid-state conformation.[7]

Key Structural Parameters from X-ray Crystallography

The crystal structure reveals an asymmetric unit containing two independent molecules. The core azetidine ring in both molecules adopts a nearly planar conformation. This is a notable feature, as unsubstituted azetidine is known to have a puckered conformation in the gas phase.[8] The planarity in the solid state is likely influenced by the steric demands of the bulky substituents at the C3 position and the tosyl group at the nitrogen, as well as crystal packing forces.

The bond angles within the azetidine ring deviate significantly from the ideal 109.5° for sp³ hybridized carbons, a direct consequence of the ring strain. For instance, the C10—N1—C8 and C10—C9—C8 bond angles are reported to be 91.8(2)° and 87.2(3)°, respectively. The orientation of the tosyl group relative to the azetidine ring is also a key structural feature. In the crystal structure, the mean plane of the azetidine ring is twisted with respect to the plane of the benzene ring of the tosyl group by approximately 75.2(2)° and 73.6(2)° in the two independent molecules.

Table 1: Selected Crystallographic Data for this compound [7]

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆BrNO₃S |

| Molecular Weight | 334.23 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.6290 (9) |

| b (Å) | 12.4888 (17) |

| c (Å) | 18.166 (2) |

| α (°) | 109.922 (12) |

| β (°) | 95.811 (12) |

| γ (°) | 90.199 (12) |

| Volume (ų) | 1405.5 (3) |

| Z | 4 |

Conformational Analysis in Solution

While the solid-state structure provides a static snapshot, the conformation of a molecule in solution can be more dynamic. The azetidine ring, even when substituted, can undergo a puckering motion, leading to an equilibrium between different conformations. The preferred conformation in solution is dictated by a delicate balance of steric and electronic effects.

Azetidine Ring Puckering

The four-membered azetidine ring is not perfectly flat and can exist in a puckered conformation to alleviate torsional strain. This puckering is often described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes.[8] For a 3-substituted azetidine, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position.

In the case of this compound, the two bulky substituents at the C3 position will play a dominant role in determining the ring's conformation. It is highly probable that the azetidine ring will adopt a puckered conformation in solution that minimizes steric interactions between these substituents and the protons on the C2 and C4 atoms. A pseudo-equatorial orientation of the larger bromomethyl and hydroxymethyl groups would be sterically favored.

Influence of the N-Tosyl Group

The bulky and electron-withdrawing tosyl group at the nitrogen atom also significantly influences the ring's conformation. The sulfonamide nitrogen has a lower barrier to inversion compared to a typical amine, which can affect the puckering of the ring. The orientation of the tosyl group relative to the azetidine ring will be a key conformational feature, with steric hindrance between the ortho-hydrogens of the phenyl ring and the C2/C4 protons of the azetidine ring playing a crucial role.

Experimental Protocols for Structural and Conformational Analysis

A multi-faceted approach combining X-ray crystallography, NMR spectroscopy, and computational modeling is essential for a thorough structural and conformational analysis.

Single-Crystal X-ray Diffraction

This technique provides the most accurate and detailed three-dimensional structure of the molecule in the solid state.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for X-ray Crystallography.

Step-by-Step Methodology:

-

Synthesis and Purification: Synthesize this compound according to established literature procedures.[7][9] Purify the compound to >98% purity, as confirmed by NMR and mass spectrometry.

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

-

Data Collection: Mount a suitable single crystal on a goniometer head and place it in a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected diffraction data to solve the crystal structure using software packages like SHELX.[7] Refine the structural model to obtain accurate atomic coordinates, bond lengths, angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution.

Key NMR Experiments for Conformational Analysis

Caption: Key NMR experiments for structural analysis.

Step-by-Step Methodology and Expected Observations:

-

Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H and ¹³C NMR:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the tosyl group, the methylene protons of the azetidine ring, the bromomethyl and hydroxymethyl protons, and the methyl group of the tosyl moiety. The diastereotopic nature of the azetidine ring protons (at C2 and C4) should result in complex multiplets.

-

¹³C NMR: The spectrum will show signals for all unique carbon atoms in the molecule, providing information about the carbon skeleton.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton scalar couplings, helping to assign the signals of the azetidine ring protons and their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, allowing for the unambiguous assignment of the carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most important experiments for conformational analysis in solution.[10][11][12][13] They detect through-space interactions between protons that are close to each other (< 5 Å). By analyzing the NOE/ROE cross-peaks, one can determine the relative orientation of the substituents and the puckering of the azetidine ring. For example, NOEs between the protons of the tosyl group and the azetidine ring protons would provide information about the rotational preference of the tosyl group.

-

Computational Modeling

Computational chemistry provides a powerful means to predict and rationalize the conformational preferences of molecules.[2][14]

Computational Workflow

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. (3-(BroMoMethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. youtube.com [youtube.com]

- 14. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]

Technical Guide: Spectroscopic Analysis of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol

A Predictive Approach to ¹H and ¹³C NMR Spectral Interpretation for Structural Verification

Abstract

(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol is a key trifunctional building block in medicinal chemistry and drug discovery, notable for its strained azetidine core, a nucleofugic bromide, and a primary alcohol.[1][2] Its utility in the synthesis of novel scaffolds necessitates unambiguous structural confirmation. This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. As a senior application scientist, this document moves beyond a simple recitation of data, explaining the causal relationships between the molecule's unique structural features—such as ring strain and substituent effects—and the resulting spectroscopic data. We present a detailed, step-by-step protocol for experimental data acquisition, designed to be a self-validating system for researchers. This guide is intended for chemists, researchers, and drug development professionals who require a robust framework for interpreting the NMR data of this and structurally related compounds.

Molecular Structure and its Spectroscopic Implications

The functionality of this compound is dictated by the interplay of its three core components: the tosyl-protected azetidine ring, the bromomethyl group, and the hydroxymethyl group, all connected to a central quaternary carbon. Understanding this architecture is paramount to predicting its NMR spectrum.

The tosyl (p-toluenesulfonyl) group acts as a strong electron-withdrawing group, significantly influencing the electronic environment of the azetidine nitrogen and, by extension, the ring protons. The four-membered azetidine ring is subject to considerable angle strain, which alters the hybridization of its atoms and affects the chemical shifts and coupling constants of the ring protons.[3] The two methylene groups on the azetidine ring are diastereotopic, meaning the protons within each CH₂ group are chemically non-equivalent and will exhibit distinct signals and mutual (geminal) coupling.

Figure 1: Key functional components of this compound.

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum in CDCl₃ is expected to show seven distinct signals. The rationale for the chemical shift (δ), multiplicity, and integration of each signal is detailed below.

-

Tosyl Group - Aromatic Protons (δ ≈ 7.35 and 7.75 ppm): The para-substituted aromatic ring of the tosyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

-

H_Ar (ortho to -CH₃): These two protons will appear as a doublet around δ 7.35 ppm.

-

H_Ar (ortho to -SO₂): The strong electron-withdrawing sulfonyl group deshields these two protons, shifting them downfield to approximately δ 7.75 ppm. Both signals will integrate to 2H.

-

-

Tosyl Group - Methyl Protons (δ ≈ 2.45 ppm): The methyl group on the aromatic ring is a singlet and typically appears around δ 2.45 ppm. This signal will integrate to 3H.

-

Azetidine Ring Protons (δ ≈ 3.8 - 4.2 ppm): The two methylene groups on the azetidine ring (C2 and C4) are chemically equivalent by symmetry but the protons within each group are diastereotopic. They are adjacent to the electron-withdrawing tosyl-substituted nitrogen. This will result in two complex signals. For simplicity, we can predict them as two sets of signals, each integrating to 2H. Due to geminal and vicinal coupling, they will likely appear as complex multiplets, possibly overlapping doublets of doublets, in the δ 3.8-4.2 ppm range. The exact chemical shift is influenced by the ring strain and the deshielding effect of the nitrogen atom.[4]

-

Bromomethyl Protons (-CH₂Br, δ ≈ 3.70 ppm): The protons of the bromomethyl group are adjacent to the electronegative bromine atom, resulting in a downfield shift. This signal is expected to be a singlet as there are no adjacent protons for coupling. Its predicted chemical shift is around δ 3.70 ppm, integrating to 2H.[5][6]

-

Hydroxymethyl Protons (-CH₂OH, δ ≈ 3.90 ppm): These protons are attached to a carbon bonded to an oxygen atom, which is strongly deshielding. This signal will appear as a singlet (or a doublet if coupling to the -OH proton is observed) at approximately δ 3.90 ppm, integrating to 2H.[7]

-

Hydroxyl Proton (-OH, δ ≈ 1.5 - 3.0 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[8][9] It typically appears as a broad singlet that will integrate to 1H. This peak can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.

-

Tosyl Group Carbons:

-

Methyl Carbon (-CH₃): Expected around δ 21.5 ppm.

-

Aromatic Carbons (-C₆H₄-): Four signals are expected. The carbon attached to the methyl group (C_ipso) around δ 145 ppm, the carbon attached to the sulfonyl group (C_ipso) around δ 135 ppm, and the two pairs of ortho/meta carbons between δ 127-130 ppm.[10]

-

-

Azetidine Ring Carbons:

-

Methylene Carbons (-CH₂-N-): The two equivalent methylene carbons of the azetidine ring are attached to the nitrogen, placing their signal around δ 55-60 ppm.[11][12]

-

Quaternary Carbon (-C-): The central quaternary carbon, bonded to four other carbons/heteroatoms, will likely have a chemical shift in the range of δ 65-75 ppm. Quaternary carbons often show weaker signals in ¹³C NMR.

-

-

Substituent Carbons:

-

Bromomethyl Carbon (-CH₂Br): The carbon attached to the bromine atom is expected to appear in the δ 35-45 ppm range.

-

Hydroxymethyl Carbon (-CH₂OH): The carbon bearing the hydroxyl group is significantly deshielded and typically appears in the δ 60-70 ppm range.[7]

-

Summary of Predicted Spectroscopic Data

| Assignment | Predicted ¹H NMR (δ, ppm) | Multiplicity | Integration | Predicted ¹³C NMR (δ, ppm) |

| Tosyl -CH₃ | ~ 2.45 | Singlet | 3H | ~ 21.5 |

| Tosyl Ar-H (ortho to CH₃) | ~ 7.35 | Doublet | 2H | ~ 130.0 |

| Tosyl Ar-H (ortho to SO₂) | ~ 7.75 | Doublet | 2H | ~ 127.5 |

| Tosyl Ar-C (ipso to CH₃) | - | - | - | ~ 145.0 |

| Tosyl Ar-C (ipso to SO₂) | - | - | - | ~ 135.0 |

| Azetidine -CH₂- | ~ 3.8 - 4.2 | Multiplet | 4H | ~ 58.0 |

| Quaternary C | - | - | - | ~ 70.0 |

| -CH₂Br | ~ 3.70 | Singlet | 2H | ~ 40.0 |

| -CH₂OH | ~ 3.90 | Singlet | 2H | ~ 65.0 |

| -OH | ~ 1.5 - 3.0 (variable) | Broad Singlet | 1H | - |

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating methodology for obtaining high-quality NMR spectra of the title compound.

Figure 2: Standard workflow for NMR spectroscopic analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Transfer the solid to a clean, dry 5 mm NMR tube.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is critical for high-resolution spectra.

-

-

Instrumental Setup & Data Acquisition (using a 400 MHz spectrometer as an example):

-

Insert the NMR tube into a spinner turbine and adjust the depth correctly.

-

Place the sample into the NMR magnet.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. This is crucial for sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Tune and match the proton probe.

-

Acquire a standard 1D proton spectrum using a 30° or 90° pulse.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay (D1) of at least 2 seconds and acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the carbon probe.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of -10 to 220 ppm.

-

A longer acquisition time will be necessary; acquire 1024-4096 scans depending on sample concentration.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction (both zero- and first-order) to ensure all peaks are in positive absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale. For ¹H NMR, set the residual CHCl₃ peak to δ 7.26 ppm. For ¹³C NMR, set the CDCl₃ triplet center peak to δ 77.16 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.

-

Conclusion

The structural verification of this compound via NMR spectroscopy relies on the identification of a unique set of signals corresponding to its distinct chemical environments. Key verification points include the AA'BB' pattern of the tosyl ring, the characteristic singlet for the tosyl methyl group, and the distinct signals for the diastereotopic azetidine protons and the two methylene substituents (-CH₂Br and -CH₂OH). This predictive guide, combined with the rigorous experimental protocol provided, offers researchers a reliable framework for confirming the identity and purity of this valuable synthetic intermediate, ensuring confidence in subsequent stages of drug development and chemical synthesis.

References

- Benchchem. "Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide". Benchchem, Accessed January 1, 2026.

- OpenOChem Learn. "Alcohols". OpenOChem Learn, Accessed January 1, 2026.

- Benchchem. "Application Note: 1H NMR Analysis of 1-(4-Methylbenzyl)azetidine". Benchchem, Accessed January 1, 2026.

-

K. Tori, et al. "N.M.R. STUDIES OF BRIDGED RING SYSTEMS. I. CARBON-HYDROGEN SPIN COUPLING CONSTANTS IN BICYCLO[5][7][7]HEPTANE DERIVATIVES". Canadian Journal of Chemistry, 1964.

- Doc Brown's Advanced Organic Chemistry. "ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol". docbrown.info, Accessed January 1, 2026.

- ResearchGate. "1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j)".

- The Royal Society of Chemistry. "Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines". The Royal Society of Chemistry, 2015.

- ChemicalBook. "(3-(BroMoMethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)Methanol synthesis". chemicalbook.com, Accessed January 1, 2026.

- ChemicalBook. "Azetidine(503-29-7) 1H NMR spectrum". chemicalbook.com, Accessed January 1, 2026.

- University of Puget Sound. "NMR Chart". chem.pugetsound.edu, Accessed January 1, 2026.

- Michigan State University Chemistry. "Proton NMR Table". chemistry.msu.edu, Accessed January 1, 2026.

- University of Regensburg. "Chemical shifts". chemie.uni-regensburg.de, Accessed January 1, 2026.

- Wilcox, C. F., Jr. "Calculation of the unusual NMR chemical shifts in bicyclic molecules containing strained frameworks. A simple empirical model for predicting the magnitude of the anomalous shift increments". The Journal of Organic Chemistry, 1995.

- Dalton Transactions. "A ring-strain model for predicting 29Si NMR chemical shifts in polyhedral oligomeric silsesquioxanes and siloxanes". Dalton Transactions, 2011.

- Organic & Biomolecular Chemistry. "NMR detection of the strained metallacycles in organolithiums: theoretical study". Organic & Biomolecular Chemistry, 2021.

- Compound Interest. "A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES". Compound Interest, 2014.

- Chem-Impex. "[3-(Bromomethyl)-1-tosylazetidin-3-yl]methanol". Chem-Impex, Accessed January 1, 2026.

- Amole Biotechnology. "[3-(Bromomethyl)-1-tosylazetidin-3-yl]methanol". Amole Biotechnology, Accessed January 1, 2026.

- University of Calgary. "NMR Chemical Shifts". chem.ucalgary.ca, Accessed January 1, 2026.

- Sigma-Aldrich. "(3-(Bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol". Sigma-Aldrich, Accessed January 1, 2026.

- Tokyo Chemical Industry. "[3-(Bromomethyl)-1-tosylazetidin-3-yl]methanol". TCI Chemicals, Accessed January 1, 2026.

- ChemicalBook. "(3-(BroMoMethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)Methanol". chemicalbook.com, Accessed January 1, 2026.

- MDPI.

- TCI Chemicals. "[3-(Bromomethyl)-1-tosylazetidin-3-yl]methanol". TCI (Shanghai) Development Co., Ltd., Accessed January 1, 2026.

- Web. "Table of characteristic proton NMR chemical shifts". chem.ucla.edu, Accessed January 1, 2026.

- Chemsrc.com. "this compound Price from Supplier". Chemsrc.com, Accessed January 1, 2026.

- Chemistry Steps. "NMR Chemical Shift Values Table". Chemistry Steps, Accessed January 1, 2026.

- PubMed. "The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides". PubMed, 2010.

- Oregon State University. "13C NMR Chemical Shifts". Oregon State University, Accessed January 1, 2026.

- YouTube. "Consequences of angle Strain - IR & NMR spectra, Acidity Basicity". YouTube, 2022.

- YouTube. "chemical shift of functional groups in 13C NMR spectroscopy". YouTube, 2022.

- ResearchGate. "Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for...".

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. FCKeditor - Resources Browser [ohiotech.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Alcohols | OpenOChem Learn [learn.openochem.org]

- 8. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. m.youtube.com [m.youtube.com]

Foreword: The Azetidine Ring - A Privileged Scaffold Activated by the Tosyl Group

An In-Depth Technical Guide to the Reactivity Profile of N-Tosyl-Protected Azetidines

To the researchers, scientists, and drug development professionals at the forefront of molecular innovation, this guide offers a deep dive into the chemistry of N-tosyl-protected azetidines. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as valuable scaffolds in medicinal chemistry, offering a unique three-dimensional chemical space that can lead to improved pharmacokinetic properties.[1][2][3] The inherent reactivity of the azetidine ring is driven by significant ring strain, yet it is notably more stable and easier to handle than its three-membered counterpart, the aziridine.[4]

The strategic installation of a p-toluenesulfonyl (tosyl) group on the nitrogen atom is the key that unlocks the synthetic potential of this heterocycle. The tosyl group serves a dual purpose:

-

Activation: As a potent electron-withdrawing group, it significantly reduces the electron density on the nitrogen, which in turn enhances the electrophilicity of the ring's carbon atoms. This activation is crucial for making the otherwise stable azetidine ring susceptible to a variety of chemical transformations.[5]

-

Leaving Group: The tosylate anion is an excellent leaving group due to the charge delocalization through resonance across the sulfonyl group and the aromatic ring.[6] This property is fundamental to the diverse reactivity patterns discussed herein.

This guide moves beyond a simple recitation of reactions. It is designed to provide a senior application scientist's perspective on the causality behind the reactivity, the strategic choices in experimental design, and the practical application of these powerful building blocks.

Section 1: Synthesis of N-Tosyl Azetidines

A robust understanding of the reactivity profile begins with an appreciation for the synthesis of the core scaffold. The most common and reliable methods for preparing enantiopure N-tosylazetidines involve the intramolecular cyclization of γ-amino alcohols.

A prevalent strategy starts from readily available α-amino acids. The process typically involves reduction of the amino acid to the corresponding amino alcohol, protection of the amine with a tosyl group, conversion of the alcohol to a good leaving group (often another tosylate), and subsequent base-mediated intramolecular cyclization.[7] A more streamlined approach involves the direct conversion of N-tosyl-γ-amino alcohols to the corresponding N-tosylazetidines.

Experimental Protocol: Synthesis of 2-Aryl-N-Tosylazetidines

This protocol, adapted from the work of Ghorai et al., demonstrates a general and high-yielding route to 2-aryl-N-tosylazetidines.[8]

Step 1: Synthesis of N-Tosyl-β-aminoesters

-

Generate lithium diisopropylamide (LDA) by adding n-BuLi to diisopropylamine in THF at -78 °C.

-

Add tert-butyl acetate to the LDA solution to form the ester enolate.

-

React the enolate with an N-tosylarylaldimine at -78 °C for 2 hours to yield the substituted N-tosyl-β-aminoester.

Step 2: Reduction to γ-Amino Alcohols

-

Reduce the N-tosyl-β-aminoester product from Step 1 using lithium aluminum hydride (LAH) in THF at 0 °C to room temperature for 1 hour.

Step 3: Intramolecular Cyclization

-

To the resulting γ-amino alcohol, add tosyl chloride (TsCl) and potassium hydroxide (KOH) in THF.

-

Reflux the mixture for 30 minutes to effect cyclization, affording the final 2-aryl-N-tosylazetidine in excellent yield.

Caption: General synthetic pathway to N-tosyl azetidines.

Section 2: The Core Reactivity - Nucleophilic Ring-Opening

The most significant and synthetically useful aspect of the N-tosylazetidine reactivity profile is its susceptibility to nucleophilic ring-opening. The activation provided by the tosyl group allows the strained four-membered ring to be opened by a wide array of nucleophiles, providing linear γ-functionalized amine derivatives.

Mechanism and Regioselectivity

The ring-opening typically proceeds via an S_N2 or S_N2-like mechanism. A critical aspect of this reaction is the regioselectivity—the choice between nucleophilic attack at the C-2 versus the C-4 position. This selectivity is governed by a combination of steric and electronic factors.

For 2-aryl-N-tosylazetidines, the reaction is often highly regioselective. Nucleophilic attack preferentially occurs at the C-2 (benzylic) position.[8] This preference is attributed to the stabilization of the developing negative charge in the transition state by the adjacent aryl group, indicating significant carbocationic character at the benzylic carbon.[8][9]

The Role of Lewis Acid Catalysis

While some strong nucleophiles can open the ring directly, the reaction is often sluggish. The introduction of a Lewis acid catalyst dramatically enhances the reactivity. Lewis acids, such as Zinc Iodide (ZnI₂), Silver(I) salts, or Boron Trifluoride Etherate (BF₃·OEt₂), coordinate to the nitrogen atom or the sulfonyl oxygens.[8][10][11] This coordination further polarizes the C-N bonds, increasing the electrophilicity of the ring carbons and making the azetidine a much better substrate for nucleophilic attack.

Caption: Workflow for Lewis acid-catalyzed ring-opening.

Scope of Nucleophiles

A wide variety of nucleophiles have been successfully employed in the ring-opening of N-tosylazetidines, highlighting the versatility of this reaction.

| Nucleophile Source | Lewis Acid / Catalyst | Nucleophile Type | Resulting Product | Reference(s) |

| ZnI₂ | ZnI₂ | Halide (I⁻) | γ-Iodoamines | [8] |

| Tetrabutylammonium Halides | None / Lewis Acid | Halide (F⁻, Cl⁻) | γ-Haloamines | [12][13] |

| Thiols (R-SH) | Ag(I) | Sulfur (RS⁻) | γ-Thioamines | [10][11] |

| Alcohols (R-OH) | Ag(I) | Oxygen (RO⁻) | γ-Alkoxyamines | [10][11] |

| Amines (R₂NH) | Ag(I) | Nitrogen (R₂N⁻) | 1,3-Diamines | [10][11] |

| Aryl Borates | None | Oxygen (ArO⁻) | γ-Aryloxyamines | [9] |

Experimental Protocol: ZnI₂-Mediated Ring-Opening with Iodide

This protocol describes the highly regioselective ring-opening of a 2-aryl-N-tosylazetidine to form a γ-iodoamine.[8]

-

Dissolve the 2-aryl-N-tosylazetidine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Add zinc iodide (ZnI₂, 1.2 eq.) to the solution at room temperature.

-

Stir the reaction mixture for the time specified by reaction monitoring (e.g., TLC, typically 1-3 hours).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product via column chromatography on silica gel to yield the pure γ-iodoamine.

Section 3: Cycloaddition Reactions - The 1,4-Dipole Synthon

Beyond simple ring-opening, N-tosylazetidines can participate in formal cycloaddition reactions, acting as masked 1,4-dipoles. This reactivity provides a powerful pathway to construct six-membered nitrogen-containing heterocycles, such as tetrahydropyrimidines.[8][14][15]

Mechanism: The [4+2] Cycloaddition with Nitriles

When a 2-aryl-N-tosylazetidine is treated with a strong Lewis acid like BF₃·OEt₂ in the presence of a nitrile, a formal [4+2] cycloaddition occurs. The proposed mechanism involves the Lewis acid activating the azetidine, leading to the cleavage of the C2-N bond to form a zwitterionic 1,4-dipole intermediate.[15]

The nitrile, acting as a dipolarophile, attacks the benzylic cation in a Ritter-type fashion, forming a nitrilium ion intermediate. Subsequent intramolecular attack by the sulfonamide nitrogen onto the nitrilium carbon closes the six-membered ring, affording the tetrahydropyrimidine product after workup.[14][15]

Caption: Proposed mechanism for the [4+2] cycloaddition.

This reaction is highly dependent on the electronic nature of the substituents. Electron-donating groups on the C-2 aryl substituent (e.g., p-methoxy) stabilize the benzylic cation, accelerating the reaction.[14] This causality provides a clear path for optimizing reaction conditions based on the substrate.

Conclusion: A Versatile Tool for Modern Synthesis

The N-tosylazetidine scaffold is far more than a simple heterocyclic building block; it is a versatile and highly reactive intermediate. The tosyl group transforms it into a powerhouse for constructing complex, nitrogen-containing molecules. By understanding the fundamental principles of its activation—primarily through Lewis acid catalysis—and its primary modes of reactivity—nucleophilic ring-opening and formal cycloadditions—researchers can harness its power for applications ranging from methodology development to the synthesis of novel pharmaceutical candidates. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the effective and strategic implementation of N-tosylazetidine chemistry in your research endeavors.

References

- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Google Vertex AI Search.

- A convenient synthetic route to enantiopure N-tosylazetidines

- Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. The Royal Society of Chemistry.

- A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions: synthesis of c-iodoamines and tetrahydropyrimidines. IIT Kanpur.

- Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. PubMed.

- Scalable synthesis of N-acylaziridines

- Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. PMC - NIH.

- Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles.

- Nucleophile-Directed Selective Transformation of cis-1-Tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine into Aziridines, Azetidines, and Benzo-Fused Dithianes, Oxathianes, Dioxanes, and (Thio)morpholines.

- 2-Aryl-N-tosylazetidines as Formal 1,4-Dipoles for [4 + 2] Cycloaddition Reactions with Nitriles. Google Vertex AI Search.

- Unexplored Nucleophilic Ring Opening of Aziridines. PMC - PubMed Central - NIH.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cycliz

- The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry (RSC Publishing).

- 2-Aryl-N-tosylazetidines as Formal 1,4-Dipoles for [4 + 2] Cycloaddition Reactions with Nitriles: An Easy Access to the Tetrahydropyrimidine Derivatives.

- Nucleophilic ring-opening of azetidine derivatives.

- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.

- Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups. Benchchem.

- 1,3-Dipolar cycloaddition reaction of indoles with tosyl azide, subsequent dehydroaromatization and ring-opening cascade: a computational study.

- Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl bor

- Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of a-aryl azetidinium salts. Semantic Scholar.

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Organic Chemistry Portal.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

- Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. OUCI.

- ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU > IRep.

- Complete the following multistep syntheses using tosylate form

- Relevance and chemistry of azetidines and ABBs a, Relevance of the....

- Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF.

Sources

- 1. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. home.iitk.ac.in [home.iitk.ac.in]

- 8. home.iitk.ac.in [home.iitk.ac.in]

- 9. Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

The Dual-Faceted Role of the Bromomethyl Group in Modulating Azetidine Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and its ability to impart favorable physicochemical properties to bioactive molecules.[1][2][3] The introduction of a bromomethyl group onto the azetidine ring profoundly influences its reactivity, serving as both a versatile synthetic handle for further functionalization and a key determinant of the ring's stability and reaction pathways. This technical guide provides a comprehensive analysis of the multifaceted role of the bromomethyl group in azetidine chemistry. We will explore its impact on nucleophilic substitution reactions, the propensity for ring-opening under various conditions, and the strategic application of this functionality in the synthesis of complex molecular architectures relevant to drug discovery.

Introduction: The Azetidine Moiety in Modern Drug Discovery

Azetidines are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[4][5] Their inherent ring strain, while less pronounced than that of aziridines, endows them with a unique reactivity profile that can be harnessed for diverse synthetic transformations.[6][7][8] This strained ring system also imparts a degree of rigidity, which can be advantageous for optimizing ligand-protein interactions.[2] Several marketed drugs, including the calcium channel blocker azelnipidine and the MEK inhibitor cobimetinib, feature the azetidine core, highlighting its therapeutic relevance.

The functionalization of the azetidine ring is crucial for modulating its biological activity and pharmacokinetic properties. The bromomethyl group, in particular, stands out as a key substituent due to the inherent reactivity of the carbon-bromine bond. This guide will delve into the chemical principles governing the reactivity of bromomethyl-substituted azetidines, providing insights for their strategic utilization in synthetic and medicinal chemistry programs.

The Bromomethyl Group as a Latent Electrophile: A Gateway to Diverse Functionality

The primary role of the bromomethyl group is to serve as an electrophilic center, readily undergoing nucleophilic substitution reactions. This reactivity is a cornerstone for the elaboration of the azetidine scaffold, allowing for the introduction of a wide array of functional groups.

Nucleophilic Substitution Reactions: Mechanism and Scope

The carbon atom of the bromomethyl group is susceptible to attack by a wide range of nucleophiles, proceeding primarily through an SN2 mechanism.[9] This results in the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

Causality Behind Experimental Choices: The choice of solvent is critical in these reactions. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are typically preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thereby enhancing its reactivity.[9][10]

Common nucleophiles employed in the functionalization of bromomethyl azetidines include:

-

Oxygen Nucleophiles: Alcohols, phenols, and carboxylates can be used to introduce ether and ester linkages.

-

Nitrogen Nucleophiles: Amines, azides, and heterocycles are frequently used to install new nitrogen-containing functionalities. The use of azide followed by reduction is a common strategy for the clean introduction of a primary amine.[9]

-

Sulfur Nucleophiles: Thiols and thiophenols react readily to form thioethers.

-

Carbon Nucleophiles: Enolates, cyanides, and organometallic reagents can be employed to form new carbon-carbon bonds, enabling chain extension and the construction of more complex molecular frameworks.[9]

Table 1: Representative Nucleophilic Substitution Reactions of Bromomethyl Azetidines

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | NaOH | Hydroxymethyl |

| Alkoxide | NaOMe | Methoxymethyl |

| Carboxylate | NaOAc | Acetoxymethyl |

| Amine | NH3, RNH2 | Aminomethyl |

| Azide | NaN3 | Azidomethyl |

| Thiolate | NaSPh | Phenylthiomethyl |

| Cyanide | NaCN | Cyanomethyl |

Experimental Protocol: General Procedure for Nucleophilic Substitution of 1-Boc-3-(bromomethyl)azetidine

This protocol outlines a general method for the substitution reaction, which should be optimized for specific nucleophiles.

-

Preparation: To a solution of 1-Boc-3-(bromomethyl)azetidine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added the nucleophile (1.1-1.5 eq). If the nucleophile is not an anion, a non-nucleophilic base (e.g., K2CO3, Cs2CO3) may be required to facilitate the reaction.

-

Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Trustworthiness of the Protocol: The use of an N-protected starting material, such as 1-Boc-3-(bromomethyl)azetidine, is crucial. The Boc (tert-butyloxycarbonyl) group deactivates the azetidine nitrogen, preventing it from acting as a nucleophile and participating in undesired side reactions like self-quaternization or polymerization.[11]

The Influence of the Bromomethyl Group on Ring Reactivity

Beyond its role as a synthetic handle, the bromomethyl group also exerts a significant electronic influence on the azetidine ring itself, modulating its stability and susceptibility to ring-opening reactions.

Inductive Effects and Ring Strain

The bromine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect.[12] This effect propagates through the carbon framework, influencing the bond strengths and electron density within the four-membered ring.[12] This can increase the inherent ring strain of the azetidine, making it more susceptible to nucleophilic attack at the ring carbons.[7][12][13]

Ring-Opening Reactions: A Competing Pathway

The increased ring strain and the presence of a good leaving group (bromide) can facilitate ring-opening reactions, particularly under conditions that promote the formation of an azetidinium ion intermediate.[14][15][16]

3.2.1. Intramolecular Cyclization and Rearrangement

In some cases, the bromomethyl group can participate in intramolecular reactions. For instance, under certain conditions, rearrangement to a more stable pyrrolidine ring system can occur, although this is less common than intermolecular reactions. The formation of a bicyclic aziridinium ion intermediate has been proposed in the rearrangement of 2-bromomethyl-2-methylaziridines to azetidines, highlighting the potential for such rearrangements in strained ring systems.[10]

3.2.2. Nucleophilic Ring-Opening of Azetidinium Ions

When the azetidine nitrogen is quaternized, for example, by alkylation or protonation under acidic conditions, the resulting azetidinium ion is highly susceptible to nucleophilic attack.[14][15][16] The regioselectivity of the ring-opening is influenced by both steric and electronic factors.[14][17]

-

Electronic Effects: Nucleophilic attack often occurs at the carbon atom that can best stabilize a partial positive charge in the transition state.

-

Steric Effects: In the absence of strong electronic directing groups, nucleophiles will typically attack the less sterically hindered carbon atom adjacent to the nitrogen.[15][17]

Diagram Caption: Generalized workflow for azetidinium ion formation and subsequent nucleophilic ring-opening.

Strategic Applications in Drug Discovery and Complex Molecule Synthesis

The dual reactivity of the bromomethyl group makes it a powerful tool in the design and synthesis of novel therapeutic agents.

Synthesis of Substituted Azetidines as Bioisosteres

The ability to easily displace the bromide with a variety of nucleophiles allows for the rapid generation of libraries of 3-substituted azetidines.[1] These compounds can serve as bioisosteres for other cyclic and acyclic moieties, enabling the fine-tuning of pharmacological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Elaboration to More Complex Scaffolds

The bromomethyl group can serve as a linchpin for the construction of more complex molecular architectures. For example, it can be used to tether the azetidine ring to other pharmacophoric elements or to initiate cyclization reactions to form fused or spirocyclic ring systems.

Diagram Caption: Synthetic workflow for the elaboration of 3-substituted azetidines.

Conclusion

The bromomethyl group plays a pivotal, dual role in the chemistry of azetidines. It serves as a highly effective electrophilic handle for the introduction of diverse functionalities through nucleophilic substitution, and its electron-withdrawing nature modulates the stability and reactivity of the azetidine ring itself. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the azetidine scaffold in the design and synthesis of novel bioactive molecules. The strategic manipulation of the reactivity conferred by the bromomethyl group will undoubtedly continue to be a valuable asset in the ongoing quest for new and improved therapeutics.

References

-

Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

-

Jacobsen, E. N., & Co-workers. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 140(42), 13684–13689. [Link]

-

MDPI. (n.d.). Alkylative Aziridine Ring-Opening Reactions. Molecules. [Link]

-

Request PDF. (n.d.). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Retrieved from [Link]

-

Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47687-47719. [Link]

-

Singh, R., & Kaur, H. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062. [Link]

-

ResearchGate. (n.d.). Structures of some azetidine-based drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. Retrieved from [Link]

-

National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1601–1606. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846-2861. [Link]

-

Xu, J.-X. (2017). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry, 37(1), 36-49. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

-

National Institutes of Health. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 61(12), e202115507. [Link]

-

LibreTexts. (2023). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

Investigating the Acidic Stability of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol: A Mechanistic and Methodological Guide for Drug Development Professionals

An In-Depth Technical Guide:

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart conformational rigidity and favorable physicochemical properties to drug candidates.[1][2] However, the inherent ring strain of this four-membered heterocycle raises critical questions about its chemical stability, particularly under the acidic conditions encountered during synthetic workups, formulation, and gastrointestinal transit.[2] This technical guide provides a comprehensive analysis of the stability of a key synthetic intermediate, (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol, under acidic stress. We delve into the theoretical factors governing its stability, postulate the primary degradation pathways, and present a detailed, self-validating experimental protocol for conducting a forced degradation study. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to understand and mitigate potential stability liabilities associated with substituted azetidines.

Introduction: The Azetidine Conundrum

The Rise of a Strained Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable building blocks in drug discovery.[1] Their unique, rigid structure allows for precise vectoral orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The replacement of larger, more flexible rings with an azetidine moiety can also improve metabolic stability and other pharmacokinetic parameters.[2]

The Subject Molecule: this compound

The title compound is a versatile intermediate used in the synthesis of more complex molecules.[3][4] Its structure features a 3,3-disubstituted azetidine ring, which is protected on the nitrogen atom by a p-toluenesulfonyl (tosyl) group. The bromomethyl and hydroxymethyl groups provide reactive handles for further synthetic elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1041026-55-4 | [5][6][7] |

| Molecular Formula | C₁₂H₁₆BrNO₃S | [5][6][7] |

| Molecular Weight | 334.23 g/mol | [5][6][7] |

| Appearance | White to off-white solid | [6][7] |

| Melting Point | 85-88 °C | [6] |

The Imperative of Acid Stability Assessment

The journey of a drug molecule from synthesis to therapeutic action often involves exposure to acidic environments. Understanding the stability of this compound is therefore not an academic exercise but a critical step in risk mitigation. Potential liabilities include:

-

Degradation during acidic reaction conditions in multi-step syntheses.

-

Instability in acidic formulation excipients .

-

Degradation in the low pH environment of the stomach for orally administered drugs.

Forced degradation studies, which intentionally expose the drug substance to harsh conditions, are essential for identifying potential degradants and developing stability-indicating analytical methods.[8][9]

Theoretical Framework: Governing Factors of Stability

The stability of the N-tosylazetidine ring is a balance of several competing factors.

-

Ring Strain: Azetidines possess significant ring strain (approx. 25.4 kcal/mol), making them more susceptible to ring-opening reactions than their five-membered pyrrolidine counterparts.[1] This strain is the primary driving force for degradation.

-

The N-Tosyl Group: The strongly electron-withdrawing nature of the tosyl group has a profound effect. It significantly decreases the basicity of the azetidine nitrogen. This makes the nitrogen less likely to be protonated, which is often the initiating step in acid-catalyzed degradation.[2] However, this protection is not absolute and can be overcome under sufficiently acidic conditions.

-

The Azetidinium Ion Intermediate: The critical step in acid-catalyzed degradation is the protonation of the azetidine nitrogen to form a highly strained and reactive azetidinium ion.[10][11] This intermediate is highly susceptible to nucleophilic attack, leading to ring cleavage.

-

Substituent Effects: The C3-substituents (bromomethyl and methanol) can influence reactivity through steric hindrance and potential intramolecular interactions. While the hydroxyl group could theoretically act as an intramolecular nucleophile, direct attack by an external nucleophile on the azetidinium ion is generally considered more probable.

Postulated Degradation Pathways Under Acidic Conditions

Based on established chemical principles for strained heterocycles and sulfonamides, two primary degradation pathways are postulated.

Pathway A: Acid-Catalyzed Ring Opening (Major Pathway)

This pathway is considered the most likely route of degradation due to the inherent ring strain. The mechanism is analogous to the acid-catalyzed ring-opening of epoxides.[12][13]

-

Protonation: The azetidine nitrogen is protonated by an acid (H-A) to form the key azetidinium ion intermediate.

-

Nucleophilic Attack: A nucleophile present in the medium (e.g., H₂O, Cl⁻) attacks one of the electrophilic ring carbons (C2 or C4). This attack occurs via a backside mechanism, similar to an Sₙ2 reaction.

-

Ring Opening: The C-N bond cleaves, relieving the ring strain and forming a stable, acyclic product.

Caption: Postulated mechanism for acid-catalyzed ring opening.

Pathway B: N-Detosylation (Minor Pathway)

The hydrolysis of the sulfonamide bond is another potential degradation route. While sulfonamides are generally stable, their cleavage can be forced under strong acidic conditions at elevated temperatures.[14][15]

-

Protonation: Protonation occurs on either the sulfonyl oxygen or the nitrogen atom.

-

Nucleophilic Attack: Water attacks the sulfur atom of the sulfonyl group.

-

Cleavage: The S-N bond is cleaved to release the de-tosylated azetidine and p-toluenesulfonic acid.

This pathway is generally slower than ring-opening for strained systems. The resulting free azetidine would be highly unstable and likely undergo immediate subsequent reactions.

Experimental Design: A Forced Degradation Study Protocol

This section outlines a robust, step-by-step protocol for conducting a forced degradation study. The objective is to generate a sufficient level of degradation (typically 5-20%) to allow for the reliable detection and identification of degradation products without completely consuming the parent compound.[8]

Materials and Reagents

Table 2: Materials and Reagents for Forced Degradation Study

| Material/Reagent | Grade/Purity | Purpose |

| This compound | >98% | Test Article |

| Hydrochloric Acid (HCl) | ACS Grade | Acid Stressor |

| Sodium Hydroxide (NaOH) | ACS Grade | Neutralizing Agent |

| Acetonitrile (ACN) | HPLC Grade | Solvent/Mobile Phase |

| Methanol (MeOH) | HPLC Grade | Solvent |

| Water | HPLC/Type I | Solvent/Mobile Phase |

| Volumetric flasks, pipettes, vials | Class A | Accurate Measurement |

Step-by-Step Experimental Protocol

-

Stock Solution Preparation: Accurately prepare a stock solution of the test article at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Causality: Using an organic co-solvent ensures complete dissolution of the typically hydrophobic parent compound.

-

Acid Stress Conditions:

-

Label three sets of vials: "0.1 M HCl RT," "0.1 M HCl 50°C," and "Control."

-

To the "HCl" vials, add 1 mL of the stock solution and 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a drug concentration of 0.5 mg/mL.

-

To the "Control" vial, add 1 mL of the stock solution and 1 mL of water.

-

-

Incubation: Place the "50°C" set in a calibrated oven or water bath. Leave the "RT" and "Control" sets at room temperature (20-25°C).

-

Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching the Reaction: Immediately neutralize the withdrawn acidic samples by adding a stoichiometric amount of base (e.g., 100 µL of 0.1 M NaOH) to stop further degradation.[16] Causality: Quenching is critical to ensure that the observed degradation is representative of the specific time point and does not continue during sample workup and analysis.

-

Sample Preparation for Analysis: Dilute the neutralized samples with the mobile phase to a final concentration suitable for the analytical method (e.g., 0.1 mg/mL) and transfer to HPLC vials.

Experimental Workflow Visualization

Caption: General workflow for the forced degradation study.

Analytical Methodologies for Stability Assessment

A multi-faceted analytical approach is required to quantify the parent compound, and to identify and characterize any degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for stability studies. A stability-indicating method must be able to resolve the parent peak from all degradation product peaks and any excipients.

Table 3: Recommended Starting HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds. |

| Mobile Phase B | 0.1% Formic Acid in ACN | Strong organic solvent for elution. |

| Gradient | 10% to 90% B over 20 min | A broad gradient is necessary to elute both the polar degradants and the parent. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | 230 nm | Wavelength where the tosyl group provides strong UV absorbance. |

Liquid Chromatography-Mass Spectrometry (LC-MS)